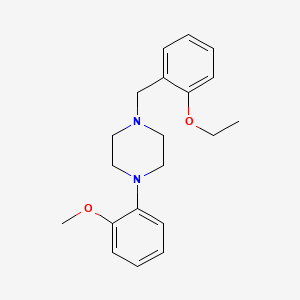
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(2-naphthylmethyl)piperazine, also known as INM-176, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the piperazine class of compounds and has been shown to exhibit promising pharmacological properties. INM-176 has been studied extensively in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been investigated.
Mecanismo De Acción
The mechanism of action of 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases, which are involved in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by blocking cell cycle progression. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, it has been shown to improve cognitive function in Alzheimer's disease models by reducing amyloid-beta accumulation and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, it has been shown to exhibit potent pharmacological effects in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models. Additionally, its pharmacokinetic properties and toxicity profile have not been fully characterized, which limits its potential for clinical translation.
Direcciones Futuras
Despite the limitations, 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several potential future directions for scientific research. One area of interest is investigating its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different cancer types and inflammatory diseases. Another area of interest is investigating its potential as a neuroprotective agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to characterize its pharmacokinetic properties and toxicity profile to determine its potential for clinical translation.
Métodos De Síntesis
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of isonicotinic acid with 2-naphthylmethylamine to form an intermediate product. The intermediate is then reacted with piperazine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In preclinical studies, it has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth. It has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSOUUXKPQQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)




![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)
